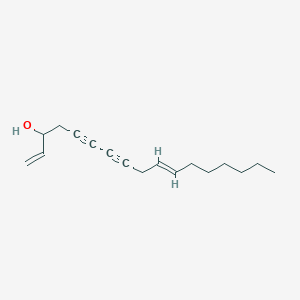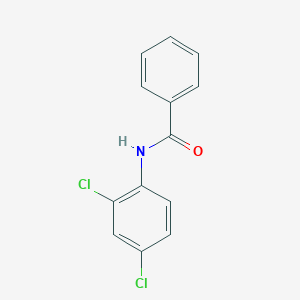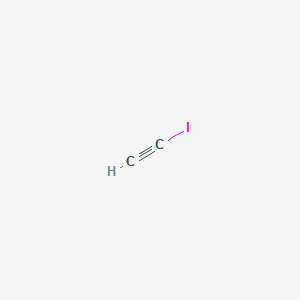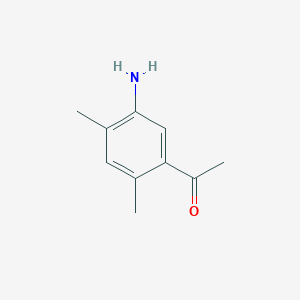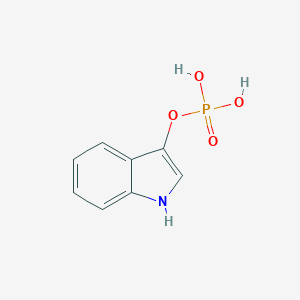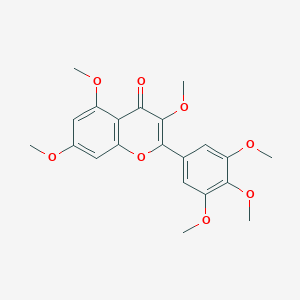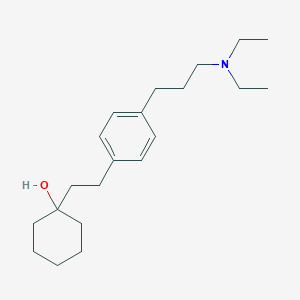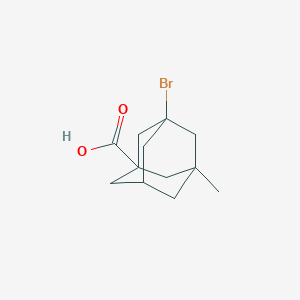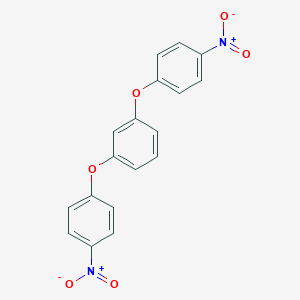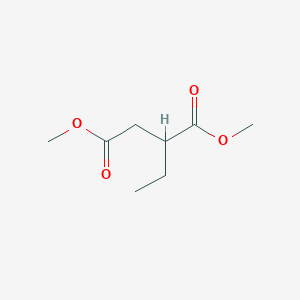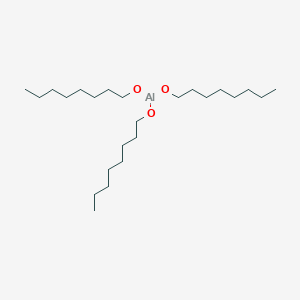
1-Octanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, aluminum salt is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as octyl aluminum or aluminum octylate, and it is commonly used as a catalyst in organic synthesis reactions.
Mechanism Of Action
The mechanism of action of 1-Octanol, aluminum salt is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate chemical reactions by increasing the reactivity of the reactants.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Octanol, aluminum salt. However, it is known that this compound is not toxic and is not known to cause any adverse health effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-Octanol, aluminum salt as a catalyst in lab experiments is its high efficiency. It is also easy to handle and has a long shelf life. However, one of the limitations of using this compound is that it is not suitable for reactions that require a strong acid catalyst.
Future Directions
There are several future directions for research on 1-Octanol, aluminum salt. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound as a catalyst in new types of chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Synthesis Methods
The synthesis of 1-Octanol, aluminum salt involves the reaction of octanol with aluminum isopropoxide. This reaction takes place in the presence of a strong acid catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water. The yield of this reaction is typically high, and the product is of high purity.
Scientific Research Applications
1-Octanol, aluminum salt has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the preparation of esters, ethers, and aldehydes. It can also be used in the production of fragrances, flavors, and pharmaceuticals. This compound is also used in the preparation of aluminum oxide thin films for electronic applications.
properties
CAS RN |
14624-13-6 |
|---|---|
Product Name |
1-Octanol, aluminum salt |
Molecular Formula |
C24H51AlO3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
aluminum;octan-1-olate |
InChI |
InChI=1S/3C8H17O.Al/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
InChI Key |
ZFYVMCFENKKDFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
Canonical SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
Other CAS RN |
14624-13-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



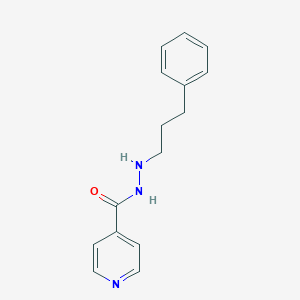

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
